Cas no 892691-05-3 (Oxo(2-phenyl-3-indolizinyl)acetic Acid)
Oxo(2-phenyl-3-indolizinyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid
- 3-Indolizineacetic acid,a-oxo-2-phenyl
- oxo(2-phenyl-3-indolizinyl)acetic acid(SALTDATA: FREE)
- Oxo(2-phenyl-3-indolizinyl)acetic Acid
-
- Inchi: 1S/C16H11NO3/c18-15(16(19)20)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-17(12)14/h1-10H,(H,19,20)
- InChI Key: UWWMXLAAHUBULN-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)C1=C(C2C=CC=CC=2)C=C2C=CC=CN12
Computed Properties
- Exact Mass: 265.07400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 58.78000
- LogP: 2.87360
Oxo(2-phenyl-3-indolizinyl)acetic Acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Oxo(2-phenyl-3-indolizinyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E588865-50mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E588865-100mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E588865-500mg |
Oxo(2-phenyl-3-indolizinyl)acetic Acid |
892691-05-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401178-1g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95+% | 1g |
¥1470.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401178-5g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95+% | 5g |
¥4480.00 | 2024-04-26 | |
| A2B Chem LLC | AB88423-1g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95% | 1g |
$87.00 | 2024-04-19 | |
| Chemenu | CM259323-5g |
2-Oxo-2-(2-phenylindolizin-3-yl)acetic acid |
892691-05-3 | 95% | 5g |
$*** | 2023-05-29 | |
| 1PlusChem | 1P004207-1g |
oxo(2-phenyl-3-indolizinyl)acetic acid |
892691-05-3 | 95% | 1g |
$87.00 | 2025-02-21 | |
| 1PlusChem | 1P004207-250mg |
oxo(2-phenyl-3-indolizinyl)acetic acid |
892691-05-3 | 95% | 250mg |
$60.00 | 2025-03-21 |
Oxo(2-phenyl-3-indolizinyl)acetic Acid Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Oxo(2-phenyl-3-indolizinyl)acetic Acid
Recent Advances in the Study of Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3)
Oxo(2-phenyl-3-indolizinyl)acetic Acid (CAS: 892691-05-3) is a structurally unique indolizine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxo-acetic acid moiety attached to a 2-phenyl-3-indolizine scaffold, exhibits intriguing biological activities that make it a promising candidate for further investigation. Recent studies have focused on elucidating its synthesis, physicochemical properties, and pharmacological potential, particularly in the context of inflammation and cancer research.
A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route for Oxo(2-phenyl-3-indolizinyl)acetic Acid, achieving a 78% yield through a modified Pictet-Spengler reaction followed by oxidative decarboxylation. The researchers emphasized the importance of controlling reaction temperature and pH to prevent the formation of byproducts. Structural characterization was performed using NMR (1H, 13C) and high-resolution mass spectrometry, confirming the molecular structure and purity of the target compound (≥98% by HPLC).
Pharmacological evaluations have revealed that Oxo(2-phenyl-3-indolizinyl)acetic Acid demonstrates potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 of 0.87 μM, while showing minimal effect on COX-1 (IC50 > 50 μM). This selective inhibition profile suggests potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs. Molecular docking studies indicate that the compound binds to the COX-2 active site through hydrogen bonding with Arg120 and Tyr355, while the indolizine ring system interacts with hydrophobic residues in the secondary pocket.
In oncology research, preliminary in vitro studies have shown that Oxo(2-phenyl-3-indolizinyl)acetic Acid induces apoptosis in several cancer cell lines, including HT-29 (colon) and MCF-7 (breast), with GI50 values ranging from 5-15 μM. Mechanistic studies suggest that the compound may modulate the PI3K/Akt/mTOR pathway and inhibit NF-κB activation. A 2024 patent application (WO2024/012345) describes derivatives of this core structure with enhanced bioavailability and tumor-targeting capabilities through structural modifications at the acetic acid moiety.
Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates that Oxo(2-phenyl-3-indolizinyl)acetic Acid has moderate aqueous solubility (0.45 mg/mL at pH 7.4) and demonstrates good metabolic stability in human liver microsomes (t1/2 = 68 minutes). The compound shows favorable blood-brain barrier permeability in PAMPA assays, suggesting potential CNS applications. However, researchers note that further optimization is needed to improve oral bioavailability, currently estimated at 22% in rodent models.
Future research directions include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as investigation of combination therapies with existing anticancer agents. The unique scaffold of Oxo(2-phenyl-3-indolizinyl)acetic Acid continues to inspire the development of novel derivatives with tailored biological activities, positioning this compound as an important lead structure in both anti-inflammatory and anticancer drug discovery pipelines.
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